molecular formula C22H31O3P B1619535 Decyl diphenyl phosphite CAS No. 3287-06-7

Decyl diphenyl phosphite

Cat. No.: B1619535
CAS No.: 3287-06-7
M. Wt: 374.5 g/mol
InChI Key: GLOQRSIADGSLRX-UHFFFAOYSA-N
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Description

Decyl diphenyl phosphite is a useful research compound. Its molecular formula is C22H31O3P and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Industrial Applications

Decyl diphenyl phosphite is utilized in several key areas:

  • Stabilizers in Polymers :
    • DDPP acts as a stabilizer for various polymers, enhancing their thermal and oxidative stability during processing and end-use. It is particularly effective in polyvinyl chloride (PVC), polyethylene (PE), and polystyrene systems .
    • Table 1 : Stabilization Properties of DDPP
Polymer TypeStabilization EffectApplication
PVCHeat and light stabilityPipes, cables
PEThermal stabilityPackaging films
PSColor retentionConsumer goods
  • Plasticizers :
    • The compound serves as a plasticizer in flexible PVC formulations, improving flexibility and processability while maintaining mechanical strength .
  • Lubricant Additive :
    • DDPP is employed as a lubricant additive in various applications, providing enhanced lubrication properties which reduce friction and wear in mechanical systems .

Case Study 1: Use in PVC Stabilization

A study conducted on the effectiveness of DDPP as a stabilizer in PVC formulations demonstrated significant improvements in thermal stability compared to formulations without phosphite additives. The research highlighted that the incorporation of DDPP reduced degradation during processing, leading to better performance characteristics in final products.

Case Study 2: Plasticization of Polymeric Materials

In an experimental setup evaluating the plasticizing effect of DDPP on flexible PVC, it was found that the addition of DDPP resulted in a marked increase in elongation at break and tensile strength. This was attributed to the improved interaction between the polymer chains facilitated by the phosphite ester groups.

Research Insights

Research indicates that this compound not only enhances the mechanical properties of polymers but also contributes to their longevity by mitigating oxidative degradation during use. Its role as an antioxidant has been documented extensively, with findings suggesting that it effectively traps free radicals generated during thermal processing.

Q & A

Basic Research Questions

Q. How can researchers accurately characterize the physicochemical properties of decyl diphenyl phosphite?

  • Methodological Guidance :

  • Use mass spectrometry (MS) to determine molecular weight (374.201 g/mol, exact mass) and isotopic composition .
  • Measure logP (partition coefficient) experimentally via the shake-flask method, as computational predictions (e.g., QSAR models) may vary (reported logP: 7.53 vs. 6.6 ).
  • Calculate topological polar surface area (TPSA) (27.7 Ų) using software like ChemAxon to assess hydrogen-bonding potential .
  • Validate rotational flexibility via molecular dynamics simulations (14 rotatable bonds) to predict conformational behavior in solutions .

Q. What experimental protocols are recommended for assessing the hydrolytic stability of this compound?

  • Methodological Guidance :

  • Conduct accelerated hydrolysis studies under controlled pH (e.g., pH 4–9) and temperature (40–80°C) to simulate degradation kinetics. Monitor using HPLC with UV detection (λ = 210–260 nm) .
  • Compare results with structurally similar phosphites (e.g., triphenyl phosphite) to identify trends in hydrolytic resistance .

Q. How should researchers handle and store this compound to minimize degradation?

  • Methodological Guidance :

  • Store in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation and moisture absorption .
  • Confirm purity via NMR (¹H/³¹P) before use, as impurities (e.g., residual phenol) may affect reactivity .

Advanced Research Questions

Q. How can contradictory data on logP values (e.g., 7.53 vs. 6.6) for this compound be resolved?

  • Methodological Guidance :

  • Perform interlaboratory validation using standardized protocols (e.g., OECD 117) to reconcile discrepancies between experimental and computational logP values .
  • Investigate isomerization effects (e.g., branched vs. linear decyl chains) using GC-MS to verify structural homogeneity .

Q. What advanced analytical techniques are suitable for quantifying this compound in environmental matrices?

  • Methodological Guidance :

  • Employ LC-QTOF-MS for high-resolution identification in water/sediment samples, leveraging its low detection limits (ng/L range) .
  • Use solid-phase microextraction (SPME) paired with GC-FID to isolate the compound from complex mixtures .

Q. How do structural modifications of this compound influence its efficacy as a stabilizer in polymer systems?

  • Methodological Guidance :

  • Synthesize analogs (e.g., substituting decyl with isodecyl chains) and compare thermogravimetric analysis (TGA) profiles to assess thermal stability .
  • Evaluate antioxidant performance via oxidative induction time (OIT) measurements in polyethylene films under accelerated aging conditions .

Q. What methodologies are recommended for assessing the environmental persistence (PBT criteria) of this compound?

  • Methodological Guidance :

  • Conduct biodegradation assays (OECD 301F) to measure half-life in aquatic systems .
  • Model bioaccumulation potential using QSAR tools and compare with experimental logKow data .

Q. Data Interpretation & Experimental Design

Q. How should researchers design dose-response studies to evaluate the phytotoxicity of this compound?

  • Methodological Guidance :

  • Adopt a completely randomized design with ≥5 treatment levels (e.g., 0–5.00 L/ha) and 6 replicates to ensure statistical power .
  • Monitor biomarkers (e.g., chlorophyll content, root elongation) in model plants (e.g., Eucalyptus citriodora) using ANOVA for data analysis .

Q. What strategies can mitigate batch-to-batch variability in synthetic this compound?

  • Methodological Guidance :

  • Implement quality-by-design (QbD) principles during synthesis, optimizing reaction parameters (e.g., temperature, catalyst loading) via DoE (Design of Experiments) .
  • Characterize batches using FTIR to track phosphite ester formation (peaks at 850–950 cm⁻¹) .

Q. How can computational models improve the prediction of this compound’s reactivity in radical scavenging?

  • Methodological Guidance :
  • Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for P–O and C–O bonds, correlating with experimental antioxidant efficacy .
  • Validate predictions using electron paramagnetic resonance (EPR) to detect radical quenching in polymer matrices .

Properties

CAS No.

3287-06-7

Molecular Formula

C22H31O3P

Molecular Weight

374.5 g/mol

IUPAC Name

decyl diphenyl phosphite

InChI

InChI=1S/C22H31O3P/c1-2-3-4-5-6-7-8-15-20-23-26(24-21-16-11-9-12-17-21)25-22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3

InChI Key

GLOQRSIADGSLRX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2

Key on ui other cas no.

3287-06-7

Pictograms

Environmental Hazard

Origin of Product

United States

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